molecular formula C17H22N2O2 B2659543 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide CAS No. 852368-35-5

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide

Cat. No.: B2659543
CAS No.: 852368-35-5
M. Wt: 286.375
InChI Key: INSGOLBVBQWHES-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide is a synthetically designed indole-based acetamide compound of significant interest in medicinal chemistry and antiviral research. This compound features a 2-methylindole core structure, which is a privileged scaffold in pharmaceutical development, linked to a N,N-dipropylacetamide group. While specific biological data for this exact compound requires further investigation, its structural similarity to other characterized indole-3-acetamide derivatives suggests potential research applications. Compounds based on the indole-3-yl-thioacetamide structure, for instance, have demonstrated potent inhibitory activity against viral RNA-dependent RNA polymerase (RdRp), a key therapeutic target for viruses including SARS-CoV-2 and other human coronaviruses . Specifically, related analogs have shown low micromolar EC50 values and high selectivity indices in cell-based assays, indicating their potential as valuable tools for virology research . The N,N-dipropyl substitution pattern on the acetamide moiety may influence the compound's physicochemical properties, such as lipophilicity and membrane permeability, which are critical parameters in drug discovery. Researchers may explore this molecule as a chemical intermediate, a building block for the synthesis of more complex target compounds, or as a probe for studying structure-activity relationships (SAR) in the development of novel antiviral and pharmacologically active agents. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-4-10-19(11-5-2)17(21)16(20)15-12(3)18-14-9-7-6-8-13(14)15/h6-9,18H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSGOLBVBQWHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(=O)C1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide typically involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with N,N-dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the acetamide moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Antitumor Activity

One of the most significant applications of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide is its potential as an antitumor agent. Research indicates that derivatives of indole, including this compound, exhibit marked activity against various solid tumors, particularly colorectal and lung cancers. The mechanism of action is believed to involve the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.

  • Case Study: Colorectal Cancer
    In a study focused on colorectal cancer, compounds similar to this compound were shown to be effective against cancer cell lines that are typically resistant to conventional chemotherapy. The study highlighted the need for novel therapeutic agents due to the limited efficacy of existing treatments like 5-fluorouracil .

Neuroprotective Effects

Emerging research suggests that indole derivatives can also exhibit neuroprotective properties. The structural characteristics of this compound may contribute to this activity by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Antimicrobial Properties

Some studies have indicated that indole derivatives possess antimicrobial activity against a range of pathogens. This opens up potential applications in developing new antibiotics or treatments for infectious diseases.

Data Table: Summary of Applications

ApplicationDescriptionReferences
Antitumor ActivityEffective against colorectal and lung cancers
Neuroprotective EffectsPotential modulation of neurotransmitter systems
Antimicrobial PropertiesActivity against various pathogens

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Implications

  • Aryl Substituents: Hydroxyl (Compound 8): Introduces polarity, improving aqueous solubility and enabling hydrogen-bond interactions. This modification is critical for targeting hydrophilic binding pockets . Biphenyl/Naphthyl (Compounds 26, 29): These groups increase lipophilicity and steric bulk, favoring interactions with hydrophobic protein domains. The naphthyl group in Compound 29 may enhance π-stacking with aromatic residues .
  • Alkyl Chain Variations :

    • Replacement of dipropyl groups with smaller or branched chains (e.g., 2-methylpropyl in ) reduces steric hindrance, which may improve metabolic stability but decrease target specificity.

Biological Activity

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide is a synthetic compound belonging to the indole derivatives class, which has been studied for its potential therapeutic applications. The compound is characterized by an indole ring system and an acetamide functional group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antitumor properties, neuroactive effects, and mechanisms of action.

  • Molecular Formula : C16H20N2O2
  • Molecular Weight : 272.34 g/mol
  • Structure : The compound features a dipropylacetamide group attached to a 2-methylindole moiety, which enhances its pharmacological potential.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activities. In vitro studies have demonstrated efficacy against various cancer cell lines, including:

Cell LineSensitivity LevelReference
SK-BR-3High
MDA-MB-231High
HCT-116Moderate
SW480Moderate
HepG2Moderate

Mechanistic studies have shown that these compounds can induce apoptosis in cancer cells by enhancing reactive oxygen species (ROS) levels and inhibiting critical enzymes involved in cell proliferation, such as thioredoxin reductase (TrxR) .

Neuroactive Properties

The indole structure is often associated with neuroactive properties. Compounds similar to this compound have been explored for their potential in treating neurological disorders. The compound may modulate neurotransmitter systems, suggesting applications in managing conditions such as depression and anxiety.

The mechanism of action for this compound involves interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with inflammation and cancer cell proliferation.
  • Apoptosis Induction : It enhances apoptosis through the activation of pro-apoptotic proteins such as Bax and cleaved-caspase 3.
  • ROS Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in tumor cells.

Case Studies

A notable study involved the synthesis of related indole derivatives, which demonstrated substantial anti-proliferative activity against several tumor cell lines. For instance, compounds modified from the base structure showed enhanced efficacy against MDA-MB-231 cells, indicating the importance of structural modifications in optimizing biological activity .

Q & A

Q. What are the established synthetic methodologies for 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide, and what reaction conditions are critical for success?

The synthesis of indole-acetamide derivatives typically involves coupling reactions between indole precursors and activated carbonyl intermediates. For example:

  • Amide bond formation : Use coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF to facilitate the reaction between 2-methylindole-3-carboxylic acid derivatives and N,N-dipropylamine .
  • Indole core activation : Protect the indole nitrogen (e.g., with Boc groups) to prevent side reactions during coupling steps .
    Critical conditions include anhydrous solvents, controlled temperature (room temperature to 60°C), and inert atmospheres to avoid hydrolysis or oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic analysis :
    • FT-IR : Confirm the presence of carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ and N-H indole vibrations at ~3400 cm⁻¹ .
    • NMR : Use ¹H NMR to verify propyl group integration (δ 0.8–1.6 ppm for CH₃ and CH₂) and indole proton environments (δ 7.0–8.5 ppm for aromatic protons) .
  • Chromatography : Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area under the curve) .

Q. What preliminary biological screening models are suitable for evaluating this compound’s activity?

  • In vitro assays : Test for kinase inhibition (e.g., using ATP-competitive ELISA) or receptor binding (e.g., serotonin receptors, given the indole scaffold’s similarity to tryptophan derivatives) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify antiproliferative effects .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • By-product analysis : Use LC-MS to identify impurities (e.g., incomplete deprotection of the indole nitrogen or residual coupling reagents) and adjust stoichiometry .
  • Solvent optimization : Replace DMF with THF or dichloromethane to improve solubility of intermediates and reduce side reactions .
  • Flow chemistry : Implement continuous-flow systems to enhance mixing and heat transfer, particularly for exothermic amidation steps .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

  • Dynamic effects : Investigate tautomerism in the indole-oxoacetamide moiety using variable-temperature NMR (e.g., 25–60°C) to observe shifts in proton environments .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks, which may explain splitting anomalies .

Q. What computational approaches are recommended for studying structure-activity relationships (SAR)?

  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electron density maps and identify reactive sites (e.g., indole C3 for electrophilic substitution) .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2 or 5-HT receptors) using AutoDock Vina, focusing on hydrogen bonds between the acetamide carbonyl and active-site residues .

Q. How can researchers address low solubility in aqueous buffers during pharmacological assays?

  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the propyl chains or indole nitrogen to enhance solubility .
  • Formulation strategies : Use cyclodextrin-based encapsulation or lipid nanoparticles to improve bioavailability .

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